molecular formula C27H25NO7 B265401 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265401
M. Wt: 475.5 g/mol
InChI Key: NXQTZJQAEDZLRZ-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one varies depending on the application. In medicine, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells. In agriculture, it acts as a herbicide by inhibiting the activity of enzymes involved in plant growth. In material science, it exhibits semiconducting properties due to its electron-donating and electron-withdrawing groups.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and pain, inhibit cancer cell growth, and exhibit antibacterial properties. In agriculture, it has been shown to inhibit plant growth and development. In material science, it exhibits semiconducting properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high yield synthesis method. It also exhibits a range of properties that make it suitable for various applications. One limitation is that it may exhibit toxicity, and its effects on human health and the environment need to be further studied.

Future Directions

There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one. In medicine, further studies are needed to determine its potential as a therapeutic agent for various diseases. In agriculture, it needs to be further studied for its potential as a pesticide and herbicide. In material science, it needs to be investigated for its potential use in the development of organic electronic devices and other materials.
Conclusion:
In conclusion, 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it exhibits a range of properties that make it suitable for various applications. Further studies are needed to determine its potential as a therapeutic agent, pesticide, herbicide, and material for organic electronic devices.

Synthesis Methods

The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2,4-dimethoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-methoxyphenyl isocyanate in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions, and the resulting product is purified using column chromatography. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential use in the development of organic electronic devices.

properties

Product Name

5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

(4Z)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25NO7/c1-32-18-9-5-16(6-10-18)25(29)23-24(21-14-13-20(34-3)15-22(21)35-4)28(27(31)26(23)30)17-7-11-19(33-2)12-8-17/h5-15,24,29H,1-4H3/b25-23-

InChI Key

NXQTZJQAEDZLRZ-BZZOAKBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)O

Origin of Product

United States

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